2-(2-Methyloxiran-2-yl)pyridine
Description
2-(2-Methyloxiran-2-yl)pyridine is a pyridine derivative featuring a methyl-substituted oxirane (epoxide) ring attached at the 2-position of the pyridine core. The oxirane group introduces significant reactivity due to its strained three-membered ring, making the compound valuable in synthetic chemistry and drug development.
Properties
CAS No. |
170233-00-8 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-(2-methyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-8(6-10-8)7-4-2-3-5-9-7/h2-5H,6H2,1H3 |
InChI Key |
GLXORJUVWDNWDN-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C2=CC=CC=N2 |
Canonical SMILES |
CC1(CO1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyloxiran-2-yl)pyridine typically involves the reaction of pyridine with an epoxide precursor. One common method is the reaction of pyridine with 2-methyl-2-oxirane in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methyloxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxiranyl ring, leading to ring-opening and formation of various substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and carboxylic acids can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and other functionalized derivatives .
Scientific Research Applications
2-(2-Methyloxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2-Methyloxiran-2-yl)pyridine involves its interaction with various molecular targets. The oxiranyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can affect various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Research Findings and Data
Stability and Thermal Properties
Pharmacological Potential
- Drug Development: The methyloxirane group’s reactivity aligns with its use in covalent drug design, as seen in protease inhibitors. In contrast, 2-phenylpyridine derivatives are more commonly used as non-covalent enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
